2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid
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Overview
Description
2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid is a compound of significant interest in the field of medicinal chemistry. This compound features an oxazole ring substituted with a trifluoromethyl group, which imparts unique chemical properties and biological activities. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the synthesis process, allowing for better control over reaction conditions and minimizing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins. This binding can inhibit enzyme activity or modulate receptor functions, leading to therapeutic effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio)phenoxyacetic acid: Another compound with a trifluoromethyl group and similar biological activities.
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: A compound with a similar oxazole ring structure.
Uniqueness
2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts enhanced lipophilicity and metabolic stability. These properties make it a valuable candidate for drug development and other scientific research applications .
Properties
Molecular Formula |
C13H11F3N2O3 |
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Molecular Weight |
300.23 g/mol |
IUPAC Name |
2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoic acid |
InChI |
InChI=1S/C13H11F3N2O3/c1-7(11(19)20)8-2-4-9(5-3-8)17-12-18-10(6-21-12)13(14,15)16/h2-7H,1H3,(H,17,18)(H,19,20) |
InChI Key |
LPPNMWHZIUTUIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC2=NC(=CO2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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